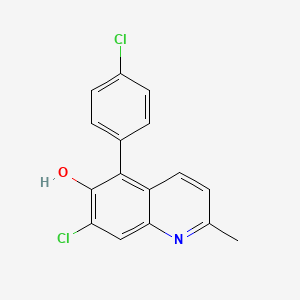
7-Chloro-5-(4-chlorophenyl)-2-methylquinolin-6-ol
Cat. No. B8547173
M. Wt: 304.2 g/mol
InChI Key: CELTUWMUAYWRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09296758B2
Procedure details


Pd(PPh3)4 (120 mg, 0.1 mmol) was added to a mixture of 5-bromo-7-chloro-2-methylquinolin-6-ol (1D) (345 mg, 1.04 mmol), 4-chlorophenylboronic acid (326 mg, 2.09 mmol) and K2CO3 (2.3 mL 2 M in water, 4.7 mmol) in 1,2-dimethoxyethane (10 mL). The reaction mixture was flushed with nitrogen, heated at 80° C. for 16 hours, and then the volatile component was removed in vacuo. The residue was dissolved in ethyl acetate (100 mL), washed with a NaHCO3 solution, water and brine, dried over Na2SO4, filtered and concentrated in vacuo. The obtained residue was purified by flash chromatography to provide 1E as a white solid (147 mg, 47%). LCMS-ESI+ (m/z): 304.2, 306.2 (M+H)+.
Name
5-bromo-7-chloro-2-methylquinolin-6-ol
Quantity
345 mg
Type
reactant
Reaction Step One





Name
Yield
47%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:11]([OH:12])=[C:10]([Cl:13])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH3:14])=[N:7]2.[Cl:15][C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:13][C:10]1[CH:9]=[C:8]2[C:3]([CH:4]=[CH:5][C:6]([CH3:14])=[N:7]2)=[C:2]([C:19]2[CH:20]=[CH:21][C:16]([Cl:15])=[CH:17][CH:18]=2)[C:11]=1[OH:12] |f:2.3.4,^1:40,42,61,80|
|
Inputs


Step One
|
Name
|
5-bromo-7-chloro-2-methylquinolin-6-ol
|
|
Quantity
|
345 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=CC(=NC2=CC(=C1O)Cl)C
|
|
Name
|
|
|
Quantity
|
326 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
2.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
120 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was flushed with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatile component was removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a NaHCO3 solution, water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=C2C=CC(=NC2=C1)C)C1=CC=C(C=C1)Cl)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 147 mg | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
